molecular formula C18H18N2O4S2 B2542583 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627832-96-6

4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2542583
CAS No.: 627832-96-6
M. Wt: 390.47
InChI Key: UMXHULPOVLFJHP-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a thiophen-2-yl substituent at position 2, and an oxolan-2-ylmethylamine moiety at position 3.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)24-16(20-18)15-9-5-11-25-15/h1-3,5,7-9,11,13,19H,4,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXHULPOVLFJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and benzenesulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiophene derivatives, and oxirane compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing oxazole and benzenesulfonamide moieties exhibit promising anticancer properties. The oxazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Case Studies

  • A study on related benzenesulfonamide derivatives showed that modifications at the oxazole position can enhance anticancer activity against multiple cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents could significantly improve efficacy .
Compound Cell Line IC50 (µM)
Compound AHCT-1165.0
Compound BMCF-73.5
Compound CHeLa4.2

Anti-inflammatory Properties

The benzenesulfonyl group is known to possess anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Compounds similar to 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation.

Antimicrobial Activity

Some studies have indicated that compounds with a similar structural framework exhibit antimicrobial properties against a range of bacteria and fungi. The incorporation of thiophene and oxazole rings may enhance the interaction with microbial targets.

Research Findings

A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects at low concentrations .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Other Pharmacological Activities

Apart from anticancer and anti-inflammatory effects, the compound may also exhibit other pharmacological activities, including:

  • Antioxidant activity: Protecting cells from oxidative stress.
  • Neuroprotective effects: Potentially beneficial in neurodegenerative diseases.

Research into these areas is ongoing, with preliminary studies indicating that the compound's unique structure may confer additional therapeutic benefits beyond those already established.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues of 1,3-Oxazol-5-Amine Derivatives

The following table summarizes key structural and functional differences between the target compound and related 1,3-oxazol-5-amine derivatives:

Compound ID/Name Substituents (Positions 2, 4, 5) Molecular Formula Molecular Weight Key Features Biological Activity (If Reported) Reference
Target Compound 2: Thiophen-2-yl; 4: Benzenesulfonyl; 5: Oxolan-2-ylmethyl C₂₁H₂₀N₂O₄S₂ 452.53 g/mol Combines sulfonyl, thiophene, and tetrahydrofuran-derived amine groups Inferred kinase/antiproliferative activity -
D072-0612 (4-(Benzenesulfonyl)-2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine) 2: 4-Fluorophenyl; 4: Benzenesulfonyl; 5: 4-Fluorophenylmethyl C₂₂H₁₆F₂N₂O₃S 426.44 g/mol Dual fluorine atoms enhance electronegativity; aromatic substituents Not explicitly reported
D072-0886 (4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine) 2: 4-Ethoxyphenyl; 4: Benzenesulfonyl; 5: Pyridin-3-ylmethyl C₂₃H₂₁N₃O₄S 435.5 g/mol Ethoxy group improves lipophilicity; pyridine enhances hydrogen bonding Not explicitly reported
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Aurora Kinase Inhibitor) Core: Pyrimidine; substituents: Thiazole, morpholinophenyl Varies ~400–450 g/mol Targets aurora kinases; para-substituents critical for selectivity IC₅₀: 8–9 nM (aurora kinases)
Key Observations:
  • Sulfonyl Groups : The benzenesulfonyl group in the target compound and D072-0612/0886 may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in sulfonamide-based drugs .
  • Thiophene vs. Thiazole : The thiophen-2-yl group in the target compound differs from thiazole rings in aurora kinase inhibitors (e.g., ), which may alter electronic properties and target specificity.

Antiproliferative Thiophene-Containing Analogues

Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () exhibit potent anticancer activity (IC₅₀: 1.28 μg/mL against MCF7 breast cancer cells). While the core structure differs (1,3,4-thiadiazole vs. 1,3-oxazole), the shared thiophen-2-yl motif suggests that the target compound may also interact with similar biological targets, such as tyrosine kinases or DNA replication machinery .

Sulfonamide-Based Analogues

The compound 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine () shares the benzenesulfonyl group with the target compound but features a thiazole ring and pyridin-3-ylmethylamine. Such structural variations highlight that:

  • Pyridine vs. Oxolane : The pyridin-3-ylmethyl group in ’s compound could improve water solubility compared to the oxolan-2-ylmethyl group in the target compound .

Biological Activity

The compound 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine , identified by CAS number 627832-96-6, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related oxazol derivatives have demonstrated their effectiveness against various bacterial strains. A notable study reported that certain oxazol derivatives suppressed bacterial biofilm formation significantly at concentrations as low as 106M10^{-6}M .

Anticancer Activity

The anticancer potential of this compound class has been explored in several studies. A recent investigation into derivatives of oxazoles showed promising cytotoxic effects against multiple cancer cell lines. The results indicated that specific modifications in the chemical structure could enhance efficacy, with some derivatives exhibiting IC50 values as low as 0.06μM0.06\mu M against non-small cell lung cancer .

CompoundCell LineIC50 (µM)
Compound ANCI-H5220.06
Compound BHT290.1
Compound CMCF72.5

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been studied extensively. For example, a series of benzylidene oxazolones exhibited significant inhibition of the COX-2 enzyme, a key target in inflammation pathways. One derivative showed an IC50 of 0.024μM0.024\mu M, outperforming traditional anti-inflammatory drugs like celecoxib .

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of synthesized oxazol derivatives.
    • Methodology : Biofilm formation assays were conducted using various concentrations.
    • Findings : The most potent derivative exhibited a 94.48% reduction in biofilm formation at 104M10^{-4}M concentration .
  • Anticancer Evaluation
    • Objective : Assess the cytotoxic effects of oxazole derivatives on cancer cell lines.
    • Methodology : MTT assays were performed on multiple cancer cell lines.
    • Results : Derivatives showed varied cytotoxicity with significant activity against breast and lung cancer cells .
  • Anti-inflammatory Assessment
    • Objective : To determine the anti-inflammatory potential of new oxazolone derivatives.
    • Methodology : COX inhibition assays were utilized to measure enzyme activity.
    • Results : Certain derivatives demonstrated superior inhibition compared to standard treatments .

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